molecular formula C18H18F3NO2 B2842595 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide CAS No. 1421505-66-9

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide

Cat. No.: B2842595
CAS No.: 1421505-66-9
M. Wt: 337.342
InChI Key: FJIZGRHPBXPUAL-UHFFFAOYSA-N
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Description

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide is a synthetic compound characterized by a cyclohexene carboxamide core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (-CF₃) moiety is a common structural feature in agrochemicals due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c19-18(20,21)15-9-6-10-16(13-15)24-12-5-4-11-22-17(23)14-7-2-1-3-8-14/h1-2,6,9-10,13-14H,3,7-8,11-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZGRHPBXPUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several agrochemicals, particularly carboxamides and sulfonamides. Below is a comparative analysis based on substituents, functional groups, and reported uses:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use
N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide Cyclohexene carboxamide -CF₃-phenoxy, butynyl linker Hypothesized herbicide/fungicide (structural inference)
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridine carboxamide -CF₃-phenoxy, difluorophenyl Herbicide (inhibits carotenoid biosynthesis)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide Dichlorophenyl, ethoxymethoxy Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Acetamide -CF₃-sulfonamide, dimethylphenyl Plant growth regulator

Key Observations:

Trifluoromethyl Phenoxy Group: The -CF₃-phenoxy moiety is shared with diflufenican, a herbicide targeting phytoene desaturase. This group enhances lipophilicity and resistance to enzymatic degradation, critical for prolonged activity .

Carboxamide vs. Sulfonamide : The carboxamide group in the target compound contrasts with sulfonamides like mefluidide. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may improve target binding compared to sulfonamides.

Linker Flexibility : The butynyl spacer in the target compound introduces rigidity and linearity, differing from the ethoxymethoxy group in etobenzanid. This could influence membrane permeability and steric interactions with biological targets.

Research Findings and Hypothetical Efficacy

While experimental data specific to this compound are absent, insights can be extrapolated from analogs:

  • Binding Affinity : Molecular docking studies (e.g., using AutoDock Vina ) could predict interactions with enzymes like phytoene desaturase or acetyl-CoA carboxylase, common targets for trifluoromethyl-containing herbicides.
  • Selectivity : The butynyl linker might minimize off-target effects compared to bulkier substituents in mefluidide, which acts broadly as a growth regulator.

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